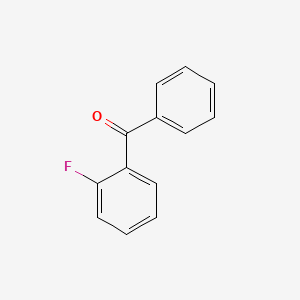

2-Fluorobenzophenone

描述

Contextualization of Fluorinated Benzophenones in Contemporary Chemistry

Benzophenones, a class of aromatic ketones, represent a crucial scaffold in various domains of chemical science. ontosight.ai Their inherent structure is a cornerstone in the architecture of numerous organic molecules, leading to significant interest from the research community. These compounds are not only versatile synthetic building blocks but are also found in a range of pharmacologically relevant natural products. The applications of benzophenone (B1666685) derivatives are extensive, spanning pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai

In recent years, the strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. This has led to a surge of interest in fluorinated benzophenones. The introduction of fluorine can dramatically alter the parent molecule's properties, making these derivatives highly valuable for developing new materials and therapeutic agents. chemimpex.comresearchgate.net Fluorinated benzophenones are actively investigated for their potential in creating advanced polymers, photoinitiators for UV-curable coatings, and as key intermediates in the synthesis of complex organic molecules with specific biological activities. chemimpex.com

Significance of Fluorine Substitution in Benzophenone Derivatives

The substitution of hydrogen with fluorine in benzophenone derivatives has profound implications for the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds introduce unique electronic effects and conformational changes. ontosight.ai These modifications can significantly enhance a molecule's metabolic stability by blocking sites susceptible to metabolic degradation, a crucial factor in drug development. chemimpex.comjingyepharma.com

Furthermore, fluorine substitution can modulate the lipophilicity and bioavailability of a compound, improving its ability to cross cellular membranes and interact with biological targets. chemimpex.comjingyepharma.com In some instances, fluorinated benzophenone structures have been shown to improve bioavailability by up to 30% compared to their non-fluorinated counterparts. jingyepharma.com The presence of fluorine can also influence the molecule's reactivity and binding affinity for specific enzymes or receptors. jingyepharma.com In the realm of materials science, fluorination is a powerful tool to enhance the photophysical and photochemical properties of benzophenones, such as improving photostability and tuning absorption and emission spectra, which is particularly useful for developing novel fluorophores and photoactive materials. researchgate.net

Overview of Research Trajectories for 2-Fluorobenzophenone

This compound, with its chemical formula C₁₃H₉FO, is an aromatic ketone characterized by a fluorine atom at the second position of one of its benzene (B151609) rings. ontosight.ai This specific substitution pattern makes it a valuable and versatile intermediate in several areas of chemical research. ontosight.aichemimpex.com

Current research trajectories for this compound are primarily focused on its application as a pivotal building block in organic synthesis. It serves as a precursor for more complex molecules in medicinal chemistry, particularly in the development of new pharmaceuticals where the fluorine atom can confer desirable pharmacological properties. ontosight.aichemimpex.com Another significant area of research is in materials science, where its photochemical properties are harnessed for creating new polymers and dyes. ontosight.ai For instance, it is used as an effective photoinitiator in the synthesis of polymers, especially in UV-curable coatings and inks, where it enhances the efficiency of the curing process. chemimpex.com Additionally, research has explored the enantioselective reduction of ortho-fluorinated benzophenones, like this compound, to produce optically active benzhydrols, which are important chiral building blocks for pharmaceuticals. acs.orgnih.govacs.org The unique reactivity conferred by the ortho-fluoro substitution is a key area of investigation for developing highly selective synthetic methodologies. chemimpex.comacs.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO | nih.gov |

| Molecular Weight | 200.21 g/mol | nih.gov |

| Boiling Point | 150 °C / 16 Torr | jk-sci.com |

| Density | 1.186 g/cm³ | matrixscientific.com |

| Refractive Index (nD20) | 1.5864 | jk-sci.com |

| XLogP3 | 3.4 | nih.gov |

Spectroscopic Data of this compound

| Spectrum Type | Description | Source |

| ¹H NMR | Data available | nih.govspectrabase.comrsc.org |

| ¹³C NMR | Data available | spectrabase.comrsc.org |

| ¹⁹F NMR | Data available | spectrabase.com |

| Mass Spectrometry (GC-MS) | Data available | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Data available | nih.govspectrabase.com |

| UV-Vis Spectroscopy | Data available | nih.govspectrabase.com |

| Raman Spectroscopy | Data available | nih.govspectrabase.com |

Structure

3D Structure

属性

IUPAC Name |

(2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDQVMFSLLMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075389 | |

| Record name | 2-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-24-5 | |

| Record name | 2-Fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 342-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 2 Fluorobenzophenone and Its Derivatives

Established Synthetic Routes for 2-Fluorobenzophenone

The synthesis of the core this compound structure can be achieved through several primary pathways, including multi-step and direct approaches.

Friedel-Crafts Acylation and Subsequent Fluorination Approaches

One of the fundamental methods for synthesizing benzophenone (B1666685) structures is the Friedel-Crafts acylation. ontosight.aigoogle.com This reaction typically involves the acylation of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com For fluorinated benzophenones, this can involve reacting a fluorinated starting material or introducing the fluorine atom after the main carbon skeleton has been assembled. ontosight.aigoogleapis.com For instance, 4-fluorobenzophenone (B154158) can be synthesized by the condensation of benzoyl chloride with fluorobenzene (B45895). acs.org A similar principle applies to the synthesis of this compound, where the appropriate fluorinated precursors are used in a Friedel-Crafts reaction. ontosight.ai

Direct Fluorination of Benzophenone

Direct fluorination presents an alternative route, where a fluorine atom is added directly to the benzophenone molecule. ontosight.ai This method can be challenging due to the high reactivity of fluorinating agents. However, under controlled conditions, elemental fluorine can be added across the carbon-carbon triple bond of arylacetylenes to form tetrafluoroethane (B1211177) derivatives, demonstrating the potential for direct fluorination in related structures. doi.org The development of specific fluorinating agents, such as bis-dialkylamino-difluoromethane compounds, allows for the fluorination of hydroxyaromatic compounds to produce fluorinated aromatic compounds, including fluorine-substituted benzophenones, under milder and more economical conditions. googleapis.com

Condensation-Based Synthesis Strategies

Condensation reactions are a cornerstone in the synthesis of this compound and its derivatives. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. For example, the self-condensation of 2-aminobenzophenones can yield dibenzo[b,f] ontosight.aiCurrent time information in Bangalore, IN.diazocines, highlighting the utility of condensation pathways. rjpbcs.com The synthesis of 2-amino-5-bromo-2'-fluorobenzophenone (B16372), a related derivative, is primarily achieved through a condensation reaction between o-fluoro-benzoyl chloride and p-bromoaniline derivatives, which proceeds via a Friedel-Crafts acylation mechanism.

Synthesis of Key this compound Derivatives

The core this compound structure serves as a building block for more complex molecules with significant applications, particularly in pharmaceuticals.

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone (B18288)

2-Amino-5-chloro-2'-fluorobenzophenone is a critical intermediate in the synthesis of several pharmaceuticals. google.com Its synthesis is well-documented and often involves the condensation of o-fluorobenzoyl chloride with p-chloroaniline derivatives. google.com One established method involves the high-temperature condensation of o-fluorobenzoyl chloride and p-chloroaniline in the presence of zinc chloride as a catalyst. google.com Another pathway involves the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various aniline (B41778) derivatives to produce a series of novel 2-amino-5-chlorobenzophenone (B30270) derivatives. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone is crucial for industrial applications to maximize yield and purity. A Chinese patent describes a process for preparing high-purity 2-amino-5-chloro-2'-fluorobenzophenone (referred to as FAB) through the high-temperature condensation of o-fluorobenzoyl chloride and p-chloroaniline using zinc chloride. google.com This method claims to increase the yield from 50% to 70% and the purity from ≤95% to ≥98%. google.com

Key parameters for optimization in this process include the quality of the catalyst and the reaction conditions. The patent emphasizes the use of zinc chloride that has undergone low-temperature dehydration to enhance its activity. google.com

Table 1: Reaction Condition Optimization for FAB Synthesis google.com

| Parameter | Range | Note |

|---|---|---|

| Raw Materials Ratio | p-Chloroaniline : ZnCl₂ : o-fluorobenzoyl chloride = 1 : 0.5-10 : 1-10 | Quality-based ratio. |

| Reaction Temperature | 100–350°C | Optimal range is cited as 200–250°C. |

| Reaction Time | 0.2–10 hours | Typically 3-5 hours for >95% conversion. |

| Catalyst Preparation | Dehydration of ZnCl₂ at 40–200°C under vacuum. | Removes moisture to increase catalyst efficacy. |

Further optimization strategies can involve solvent selection and purification methods. For instance, after the primary reaction, the product is often isolated through vacuum distillation and then recrystallized from a solvent mixture like ethanol/water to achieve high purity. Another approach involves a two-step process starting with the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with chloromethyl orthoformate in acetic acid at 55–65°C under reduced pressure. The reduced pressure helps to remove the alcohol byproduct, driving the reaction to completion. googleapis.com

Table 2: Catalytic Amination Comparison for a Related Derivative

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ullmann-Type Coupling | CuI/phenanthroline | 110 | 72 |

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | 100 | 85 |

This comparative data for a similar amination reaction highlights how catalyst choice significantly impacts yield, with the palladium-catalyzed Buchwald-Hartwig amination showing a higher efficiency in that specific context.

Role of Catalysts in Condensation Reactions

Condensation reactions, which unite two molecules into a larger one with the elimination of a small molecule like water, are fundamental to the synthesis of this compound and its analogues. catalysis.blog Catalysts are crucial in these processes, as they accelerate the reaction rate by lowering the activation energy, enabling the formation of products under more moderate conditions and often in shorter timeframes. fiveable.me

In the context of synthesizing benzophenone structures, particularly through Friedel-Crafts acylation, Lewis acids are common catalysts. For instance, the reaction between an acyl chloride and an aromatic ring is frequently catalyzed by substances like anhydrous zinc chloride (ZnCl₂) or aluminum trichloride (B1173362) (AlCl₃). google.com These catalysts polarize the carbonyl group of the acyl chloride, making it a more potent electrophile and facilitating the attack by the aromatic ring.

Acid or base catalysts are also employed, particularly in step-growth polymerization or other condensation scenarios. fiveable.me The choice of catalyst can influence not just the speed but also the reaction mechanism and the characteristics of the final product. fiveable.me In Knoevenagel condensation, a process for forming carbon-carbon bonds, various amine groups and organometallic complexes have been used as catalysts. nih.gov The effectiveness of these catalysts often depends on factors like the availability of electron pairs and the specific orientation of the functional groups. nih.gov

Table 1: Overview of Catalysts in Condensation Reactions

| Catalyst Type | Example(s) | Role in Reaction | Reaction Type |

|---|---|---|---|

| Lewis Acid | Anhydrous Zinc Chloride (ZnCl₂), Aluminum Trichloride (AlCl₃) | Increases electrophilicity of the acylating agent. | Friedel-Crafts Acylation |

| Base Catalyst | Pyridine, Triethylamine, K₂CO₃ | Neutralizes acid byproducts (e.g., HCl), can facilitate prenylation. | Acylation, Prenylation |

| Acid Catalyst | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Promotes formation of ester linkages, facilitates hydrolysis. | Esterification, Hydrolysis |

Synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone

The synthesis of 2-amino-5-bromo-2'-fluorobenzophenone, a precursor for compounds like the benzodiazepine (B76468) flubromazepam (B159081), is well-documented. caymanchem.com A primary and established route is the condensation reaction between p-bromoaniline and o-fluorobenzoyl chloride. google.com

This reaction is a form of Friedel-Crafts acylation. The process typically involves heating the reactants in the presence of a Lewis acid catalyst, most commonly anhydrous zinc chloride (ZnCl₂). google.com The temperature is a critical parameter and is carefully controlled, often raised to 195-205°C for a period of a few hours to drive the reaction to completion. google.com Following the condensation, the reaction mixture is quenched, typically with a dilute acid like hydrochloric acid, to work up the product. google.com The resulting crude product is then often hydrolyzed, for example with 60% (v/v) sulphuric acid, to yield the final 2-amino-5-bromo-2'-fluorobenzophenone. google.com

An alternative conceptual approach involves a sequential process of electrophilic bromination on a pre-formed 2'-fluorobenzophenone, followed by an amination step.

Table 2: Typical Reaction Conditions for Synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone via Condensation

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | p-Bromoaniline, o-Fluorobenzoyl chloride | Starting materials for the benzophenone core. | google.com |

| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | Lewis acid to facilitate Friedel-Crafts acylation. | google.com |

| Temperature | 180°C to 205°C | Provides energy to overcome activation barrier. | google.com |

| Reaction Time | ~2 hours | To ensure completion of the condensation. | google.com |

Synthesis of 2-Amino-4'-fluorobenzophenone (B132669)

Several synthetic pathways exist for producing 2-amino-4'-fluorobenzophenone, an intermediate used in the preparation of certain pharmaceuticals. google.com

One prominent method begins with phthalic anhydride (B1165640) and fluorobenzene. google.com These starting materials undergo a Friedel-Crafts reaction catalyzed by anhydrous aluminum trichloride to produce 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to 2-(4-fluorobenzoyl)benzamide (B1391203) through acyl chlorination (using a reagent like thionyl chloride) and subsequent amidation. The final step is a Hofmann degradation of the amide, which rearranges to form the desired 2-amino-4'-fluorobenzophenone. This multi-step process has been optimized to achieve a total yield of over 78%. google.com

A variation of this approach uses phthalimide (B116566) as the initial raw material, which undergoes a Friedel-Crafts reaction with fluorobenzene to yield 2-(4-fluorobenzoyl)benzamide directly. google.com This intermediate is then subjected to Hofmann degradation using reagents like sodium hypochlorite (B82951) and a strong base (e.g., sodium hydroxide) to furnish the final product with a purity greater than 99%. google.com

Another distinct method starts with the protection of the amino group of anthranilic acid with a tosyl group. epo.orgepo.org The resulting N-tosylanthranilic acid is converted to its acid chloride, which then undergoes a Friedel-Crafts reaction with fluorobenzene in the presence of aluminum chloride. The same catalyst also facilitates the deprotection (detosylation) of the amino group in the same reaction vessel, yielding 2-amino-4'-fluorobenzophenone. epo.orgepo.org

Radiofluorination Methods involving this compound Precursors

The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into molecules is a cornerstone of Positron Emission Tomography (PET), a powerful medical imaging technique. acs.org Benzophenone derivatives serve as important precursors in the synthesis of these radiotracers. nih.gove-century.us The key challenge is to efficiently and rapidly incorporate the short-lived [¹⁸F] isotope (half-life ≈ 110 minutes) into the target molecule. mdpi.com This is primarily achieved through two general strategies: nucleophilic and electrophilic fluorination.

Nucleophilic Aromatic Substitution with [¹⁸F]Fluoride Ion

Nucleophilic aromatic substitution (SₙAr) is the most common method for producing [¹⁸F]-labeled PET tracers due to the high efficiency and specific activity of [¹⁸F]fluoride production. acs.org The reaction involves the displacement of a leaving group on an aromatic ring by the [¹⁸F]fluoride ion. acs.org

For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or a carbonyl group) positioned ortho or para to the leaving group. acs.orguni-tuebingen.de The benzophenone core itself can serve as an activating group. The leaving group is typically a nitro group (-NO₂) or a halogen. Precursors containing a trimethylammonium salt as the leaving group are also effective. mdpi.com

The reaction is conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at high temperatures, often exceeding 100°C. acs.orguni-tuebingen.de To enhance the nucleophilicity of the [¹⁸F]fluoride ion in the organic solvent, a phase-transfer catalyst, such as a cryptand like Kryptofix₂₂₂ complexed with potassium carbonate, is essential. acs.org This method has been successfully used to synthesize precursors like 2-iodo-4'-[¹⁸F]fluorobenzophenone with high radiochemical yields. nih.govmdpi.com

Electrophilic Fluorination Approaches

Electrophilic fluorination provides an alternative route for radiofluorination, particularly for electron-rich aromatic systems where nucleophilic substitution is difficult. This method uses an electrophilic fluorine source, such as [¹⁸F]F₂ gas. researchgate.net However, this approach generally results in a lower specific activity because non-radioactive ¹⁹F₂ carrier gas is required. acs.org

More modern electrophilic fluorinating reagents have been developed that are easier to handle, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. organic-chemistry.orgresearchgate.net These N-F reagents can act as sources of an electrophilic fluorine atom. researchgate.net Electrophilic fluorination often proceeds via the fluorodemetallation of an organometallic precursor, such as one containing a trimethylstannyl (-SnMe₃) group. e-century.us The C-Sn bond is readily cleaved and replaced by the C-¹⁸F bond. Radical-based fluorination pathways, sometimes initiated by photosensitizers like benzophenone itself, have also emerged as a complementary strategy, using N-F reagents as fluorine atom sources. researchgate.net

Table 4: Comparison of Radiofluorination Methods

| Feature | Nucleophilic Fluorination (SₙAr) | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | [¹⁸F]Fluoride ion (F⁻) | [¹⁸F]F₂, N-F reagents (e.g., NFSI) |

| Precursor Requirement | Electron-deficient ring with a good leaving group (e.g., -NO₂, -NMe₃⁺) | Electron-rich ring or organometallic precursor (e.g., -SnMe₃) |

| Key Reagents | Phase-transfer catalyst (e.g., K₂CO₃/Kryptofix₂₂₂) | Often used as is or with a catalyst (e.g., Cu(OTf)₂) |

| Typical Solvents | Polar aprotic (DMSO, DMF) | Various, including MeCN |

| Specific Activity | High | Generally Lower |

| Common Application | Labeling of activated aromatic systems | Labeling of non-activated rings, organometallic precursors |

Investigation of Reaction Mechanisms

Understanding the underlying mechanisms of these synthetic reactions is critical for optimization and control.

The Friedel-Crafts acylation , central to many benzophenone syntheses, proceeds via the formation of a highly electrophilic acylium ion or a complex between the acyl halide and the Lewis acid catalyst. This electrophile is then attacked by the π-electrons of the aromatic ring (e.g., fluorobenzene), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a proton is lost from the ring, restoring aromaticity and yielding the benzophenone product.

The Hofmann degradation (or rearrangement) used in the synthesis of 2-amino-4'-fluorobenzophenone from an amide involves the treatment of the primary amide with bromine or chlorine in a basic solution. The reaction proceeds through a series of intermediates, including an N-haloamide and its anion, which then rearranges with the loss of the halide ion. The key step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom, forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields a carbamic acid, which spontaneously decarboxylates to give the final primary amine.

The mechanism of nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride involves two main steps. First, the nucleophilic [¹⁸F]fluoride attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. sci-hub.se This complex is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing activating groups. In the second step, the leaving group departs, and the aromaticity of the ring is restored, resulting in the [¹⁸F]-labeled product. sci-hub.se

Mechanistic Studies of Substitution Reactions

The fluorine substituent on the this compound core is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the C-F bond towards attack by nucleophiles.

Mechanistic studies show that these reactions proceed via a two-step addition-elimination pathway, involving a transient Meisenheimer complex. The reactivity of the system can be finely tuned by the electronic properties of both the benzophenone substrate and the nucleophile. In the reaction of 4-X-4'-fluorobenzophenones with alkali-metal salts of phenoxides, the reaction rate is sensitive to the substituents on both aromatic rings. rsc.org A Hammett plot for substituents on the fluorobenzophenone ring yields a ρ value of +1.02, indicating that electron-withdrawing groups on this ring accelerate the reaction by stabilizing the negative charge in the transition state. rsc.org Conversely, for substituents on the phenolate (B1203915) nucleophile, the ρ value is negative, signifying that electron-donating groups on the nucleophile enhance its reactivity. rsc.org

The choice of counter-ion for the nucleophile also plays a significant role, with the reactivity order being Cs > K > Na. rsc.org This trend is attributed to the degree of ion-pairing with the phenolate, where larger, more "naked" cations like cesium lead to a more reactive nucleophile.

Interactive Table: Effect of Substituents on Substitution Rate

The following table illustrates the Hammett ρ values for the reaction of substituted fluorobenzophenones with phenolates, indicating the electronic effect on the reaction rate.

| Reactant Ring | Substituent Type (X or Y) | Hammett ρ Value | Interpretation |

|---|---|---|---|

| 4-X-4'-Fluorobenzophenone | X | +1.02 | Electron-withdrawing groups accelerate the reaction. |

In derivatives such as 2-amino-5-bromo-2'-fluorobenzophenone, the amino, bromo, and fluoro groups can all participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions. The selection of catalyst is critical; for instance, in Friedel-Crafts type reactions, ZnCl₂ has been shown to be superior to AlCl₃ by minimizing side reactions like halogen exchange.

Oxidation and Reduction Pathways of this compound Derivatives

The carbonyl group of this compound and its derivatives is the primary site for oxidation and reduction reactions.

Reduction Pathways: The ketone can be readily reduced to a secondary alcohol (benzhydrol derivative). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reagents function by delivering a hydride ion to the electrophilic carbonyl carbon.

Oxidation Pathways: While the benzophenone core is relatively stable to oxidation, specific derivatives can undergo oxidative transformations. The Baeyer-Villiger oxidation represents a key pathway where a ketone is converted to an ester. This reaction can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or other oxidants such as Oxone®. researchgate.net For substituted benzaldehydes, which are structurally related, this oxidation can be highly chemoselective, yielding phenols over benzoic acids, a transformation that proceeds via a Criegee intermediate. researchgate.net For this compound itself, this would involve the insertion of an oxygen atom adjacent to the carbonyl group. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used, potentially leading to cleavage of the molecule under harsh conditions. smolecule.com

Coupling Reactions for Complex Molecular Synthesis

This compound serves as a building block in cross-coupling reactions to construct more elaborate molecular architectures. The C-F bond, while strong, can be activated for coupling under specific catalytic conditions.

A notable example is the nickel-catalyzed cross-coupling of related 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds through the activation of the aromatic C-F bond under mild conditions. The proposed mechanism involves the interaction of the fluorinated substrate with a zero-valent nickel species to form a nickelacyclopropane intermediate. beilstein-journals.org This is followed by β-fluorine elimination and transmetallation with the arylboronic acid, and subsequent reductive elimination yields the 2-arylbenzofuran product. beilstein-journals.org This strategy highlights a method for the selective functionalization of C-F bonds, which is often challenging.

This catalytic system demonstrates good functional group tolerance, effectively coupling with arylboronic acids bearing both electron-donating and electron-withdrawing substituents. beilstein-journals.org Furthermore, the difference in reactivity between C-F and C-Br bonds allows for orthogonal coupling reactions. For instance, in a molecule containing both, a palladium catalyst can selectively couple at the C-Br bond, leaving the C-F bond intact for a subsequent nickel-catalyzed coupling. beilstein-journals.org

Interactive Table: Substrate Scope in Nickel-Catalyzed Coupling of 2-Fluorobenzofuran

This table shows the yields for the coupling of 2-fluorobenzofuran with various substituted arylboronic acids.

| Arylboronic Acid (2) | Substituent | Yield (%) |

|---|---|---|

| Phenylboronic acid (2a) | H | 95 |

| 3-Methylphenylboronic acid (2b) | 3-Me | 96 |

| 2,5-Dimethylphenylboronic acid (2c) | 2,5-Me₂ | 91 |

Derivatives like 2-amino-5-bromo-2'-fluorobenzophenone are also utilized in coupling reactions to form more complex molecules.

Intramolecular Cyclization Reactions for Scaffold Formation

The structure of this compound is well-suited for intramolecular cyclization reactions, providing a powerful route to form complex heterocyclic scaffolds. These reactions often leverage the reactivity of the ortho-fluoro substituent.

A prominent example is the synthesis of xanthone (B1684191) scaffolds through a one-pot, two-step SNAr process. researchgate.net The reaction begins with an intermolecular nucleophilic aromatic substitution, where a nucleophile (e.g., hydroxide) attacks a polyfluorinated benzophenone. researchgate.net This is followed by an intramolecular SNAr reaction, where the newly introduced group (e.g., a hydroxyl group) attacks the C-F bond at the 2'-position, leading to cyclization and formation of the xanthone ring system. researchgate.net This methodology has also been successfully applied to the synthesis of related acridone (B373769) and thioxanthone scaffolds using nitrogen and sulfur nucleophiles, respectively. researchgate.net The efficiency of the cyclization is highly dependent on the leaving group; yields decrease significantly when the fluorine at the cyclization site is replaced by chlorine. researchgate.net

Other strategies for scaffold formation include photochemical reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be used to construct oxetane (B1205548) rings, which are valuable synthetic scaffolds. researchgate.net

Proton Transfer Dynamics in Substituted Benzophenones

The study of proton transfer dynamics in substituted benzophenones provides fundamental insights into reaction mechanisms. Picosecond absorption spectroscopy has been employed to investigate the dynamics of proton transfer within contact radical ion pairs formed between triplet-state substituted benzophenones and various aniline derivatives. nih.govacs.org

These studies, conducted in solvents of varying polarity like cyclohexane, benzene (B151609), and dimethylformamide, reveal that the reaction pathway corresponds to a nonadiabatic process, meaning it proceeds via proton tunneling rather than by surmounting a classical energy barrier. acs.orgacs.org A key finding is the observation of an "inverted region" in the correlation between reaction rates and the change in free energy (ΔG). nih.govacs.orgnih.gov In the normal region, the rate increases as the driving force increases, but in the inverted region, the rate paradoxically decreases with a larger driving force. This behavior is a hallmark of nonadiabatic reactions and is explained by models such as the Lee-Hynes theory. nih.gov

The dynamics are governed by the reorganization of both the solvent and the molecular framework of the reactants. nih.gov The solvent polarity affects the stability of the radical ion pair and thus the energy released upon proton transfer. acs.org For the benzophenone/dimethylaniline pair, the energy released increases from -3.1 kcal/mol in dimethylformamide to -6.2 kcal/mol in cyclohexane. acs.org Analysis of kinetic deuterium (B1214612) isotope effects further supports that the reaction path involves tunneling along a curved reaction coordinate. nih.gov

Advanced Spectroscopic and Computational Characterization in 2 Fluorobenzophenone Research

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the detailed characterization of 2-fluorobenzophenone. Techniques ranging from nuclear magnetic resonance to time-resolved spectroscopy each offer unique insights into the molecule's properties.

Table 1: NMR Spectral Data for this compound

| Nucleus | Solvent | Data Availability |

|---|---|---|

| ¹³C NMR | CDCl₃ | Available spectrabase.com |

| ¹H NMR | CDCl₃ | Available spectrabase.com |

| ¹⁹F NMR | CDCl₃ | Available spectrabase.com |

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. researchgate.nethud.ac.ukd-nb.info The FT-IR and FT-Raman spectra, typically recorded in the solid phase, reveal characteristic bands corresponding to the stretching and bending vibrations of the molecule's functional groups. researchgate.nethud.ac.ukresearchgate.net For instance, the C=O stretching vibration is a prominent feature in the IR spectrum. core.ac.uk Vibrational assignments are often supported by normal coordinate analysis and density functional theory (DFT) calculations, which help to correlate the observed spectral bands with specific molecular motions. researchgate.netresearchgate.net These studies provide a detailed "fingerprint" of the molecule, confirming its structural integrity and providing insights into intermolecular interactions. nih.gov

Table 2: Spectroscopic Techniques for Vibrational Analysis of this compound

| Technique | Phase | Spectral Range |

|---|---|---|

| FT-IR | Solid | 4000–450 cm⁻¹ researchgate.net |

| FT-Raman | Solid | 3500–100 cm⁻¹ researchgate.net |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound, with the resulting mass spectrum showing the molecular ion peak and various fragment ions. nih.govcdnsciencepub.com The top peak in the GC-MS spectrum is often observed at m/z 105, with another significant peak at m/z 123. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula, C₁₃H₉FO, with a high degree of certainty. rsc.orgrsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and reaction products, offering both separation and identification capabilities. eurofins.comeurl-pesticides.euchromatographyonline.com The use of HRMS can help to avoid false positives that may occur with lower-resolution instruments, especially when dealing with isobaric interferences. chromatographyonline.comub.edu

Table 3: Mass Spectrometry Data for this compound

| Technique | Property | Value |

|---|---|---|

| Molecular Formula | - | C₁₃H₉FO nih.gov |

| Molecular Weight | g/mol | 200.21 nih.gov |

| Exact Mass | Da | 200.063743068 nih.gov |

| GC-MS Top Peak | m/z | 105 nih.gov |

Time-resolved spectroscopy techniques, such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR³), are employed to study the ultrafast dynamics of photochemical reactions involving this compound and its derivatives. researchgate.netacs.orgnih.govlightcon.com These experiments allow researchers to directly observe the formation and decay of short-lived intermediates, like excited states and radicals, on femtosecond to microsecond timescales. rsc.orgresearchgate.netoptics.org For example, studies on related fluorobenzophenones have used these methods to investigate photosubstitution reactions in acidic aqueous solutions, revealing the mechanisms and intermediates involved. researchgate.netacs.orgnih.gov By monitoring spectral changes following photoexcitation, the kinetics and pathways of these reactions can be unraveled. rsc.org

UV-Vis absorption spectroscopy is utilized to study the electronic transitions within this compound and its derivatives. chemimpex.comvulcanchem.com The UV spectrum of this compound reveals absorption bands that are characteristic of its benzophenone (B1666685) core. spectrabase.com The position and intensity of these bands are influenced by the electronic nature of the substituents and the polarity of the solvent. oregonstate.eduscispace.com For instance, studies on substituted benzophenones have shown shifts in the n-π* and π-π* transitions depending on the solvent environment. oregonstate.edu These studies are crucial for understanding the photophysical properties of the molecule and for applications such as UV-curable coatings and photoinitiators. chemimpex.com

Time-Resolved Spectroscopic Experiments for Reaction Dynamics

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental techniques in the study of this compound. chemrxiv.org Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties. researchgate.netcumhuriyet.edu.tr These calculations can provide optimized molecular geometries, vibrational frequencies, and NMR chemical shifts that show good agreement with experimental data. researchgate.netresearchgate.netcumhuriyet.edu.tr Theoretical studies also allow for the investigation of molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic properties that govern the molecule's reactivity. researchgate.netresearchgate.net Furthermore, computational models can be used to predict reaction mechanisms and explore the potential energy surfaces of photochemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.comsmu.edu

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the ground-state molecular geometry of compounds with high accuracy. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For fluorobenzophenone derivatives, calculations are commonly performed using the B3LYP functional with a 6-311++G(d,p) or similar basis set. scispace.com These calculations confirm that the optimized molecular geometry corresponds to a minimum on the potential energy surface, validated by the absence of imaginary frequencies in the vibrational analysis. scispace.com

In a study on 2-amino-4′-fluorobenzophenone, the optimized geometry was compared with experimental X-ray diffraction (XRD) data, showing good agreement. cumhuriyet.edu.tr For a related molecule, 4-fluoro-4-hydroxybenzophenone, DFT calculations revealed that the bond angle between carbon atoms in the fluorine-substituted phenyl ring is slightly larger than the standard 120°, an effect attributed to the electron-withdrawing nature of the fluorine atom. scispace.com Similar structural influences are anticipated in this compound.

Table 1: Selected Optimized Geometrical Parameters for a Fluorobenzophenone Derivative (4-fluoro-4-hydroxybenzophenone) using DFT Data sourced from a study on a related compound to illustrate typical computational findings. scispace.com

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=O | 1.22 Å |

| C-F | 1.35 Å | |

| C-C (carbonyl to F-ring) | 1.50 Å | |

| C-C (carbonyl to other ring) | 1.51 Å | |

| Bond Angle | C-C-C (in F-ring) | 121.4° |

| O=C-C | 121.7° | |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | 53.5° |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. semanticscholar.org

In studies of fluorobenzophenone derivatives, the HOMO is typically localized over the phenyl rings, while the LUMO is often centered around the benzoyl group, including the carbonyl moiety. cumhuriyet.edu.trmalayajournal.org This distribution indicates that the carbonyl carbon is a likely site for nucleophilic attack. The energy gap helps to characterize the charge transfer that occurs within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Energies for a Fluorobenzophenone Derivative (2-amino-4′-fluorobenzophenone) Data sourced from a study on a related compound to illustrate typical computational findings. cumhuriyet.edu.tr

| Parameter | Energy (eV) |

| E (HOMO) | -6.01 eV |

| E (LUMO) | -1.75 eV |

| Energy Gap (ΔE) | 4.26 eV |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scispace.commalayajournal.org The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential. Typically, red regions signify negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For fluorobenzophenone derivatives, MEP analysis consistently identifies the most negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. scispace.comcumhuriyet.edu.tr Conversely, the most positive potentials (blue) are generally located over the hydrogen atoms of the phenyl rings. scispace.com This mapping clearly marks the carbonyl oxygen as a primary site for electrophilic interaction and the aromatic protons as sites for potential nucleophilic interaction.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions in the crystalline state. By partitioning the crystal electron density into molecular fragments, this analysis provides quantitative insights into the types and nature of close contacts between molecules. The analysis generates a d_norm surface, which highlights intermolecular contacts shorter than the van der Waals radii, and 2D fingerprint plots, which summarize the different types of interactions and their relative contributions. cumhuriyet.edu.tr

In the analysis of 2-amino-4′-fluorobenzophenone, Hirshfeld analysis revealed the most significant intermolecular interactions to be H···H contacts, which accounted for a large portion of the total surface area. cumhuriyet.edu.tr Other important interactions included C···H/H···C and O···H/H···O contacts. The presence of the fluorine atom also leads to F···H/H···F interactions. These findings are crucial for understanding the packing motifs and stability of the crystal structure. A similar distribution of intermolecular forces would be expected to govern the solid-state structure of this compound.

Table 3: Contribution of Intermolecular Contacts in a Fluorobenzophenone Derivative (2-amino-4′-fluorobenzophenone) from Hirshfeld Analysis Data sourced from a study on a related compound to illustrate typical computational findings. cumhuriyet.edu.tr

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | 41.5% |

| C···H / H···C | 20.1% |

| O···H / H···O | 11.7% |

| F···H / H···F | 8.2% |

| Other | 18.5% |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical calculations can accurately predict the thermodynamic properties of a molecule, such as heat capacity (C°p), entropy (S°), and enthalpy (H°), as a function of temperature. These properties are derived from theoretical vibrational frequencies calculated using methods like DFT. researchgate.net The relationships between these thermodynamic functions and temperature are valuable for predicting the direction of chemical reactions and understanding the molecule's behavior under different thermal conditions.

For a related compound, 2-chloro-4-fluorobenzophenone, DFT calculations were used to determine its thermodynamic properties over a range of temperatures. researchgate.net The results show a clear trend where heat capacity, entropy, and enthalpy all increase with rising temperature, which is expected as molecular vibrational intensities increase with temperature.

Table 4: Calculated Thermodynamic Properties for a Fluorobenzophenone Derivative (2-chloro-4-fluorobenzophenone) at Different Temperatures Data sourced from a study on a related compound to illustrate typical computational findings. researchgate.net

| Temperature (K) | Heat Capacity, C°p (J/mol·K) | Entropy, S° (J/mol·K) | Enthalpy, H° (kJ/mol) |

| 200 | 171.2 | 415.9 | 24.6 |

| 298.15 | 248.3 | 490.1 | 46.5 |

| 400 | 315.8 | 567.3 | 75.1 |

| 600 | 412.5 | 698.5 | 148.3 |

| 800 | 473.1 | 810.2 | 236.9 |

| 1000 | 510.4 | 903.7 | 335.1 |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Computational Investigation of Reaction Mechanisms and Energy Barriers

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. A lower energy barrier corresponds to a faster reaction rate.

The accurate calculation of reaction energy and barrier height is essential for investigating chemical reaction mechanisms and rates. researchgate.net For complex reactions, computational methods like DFT can be used to compare the Gibbs free energies of various possible intermediates and transition states to determine the lowest energy pathway. For instance, computational studies on covalent inhibitors targeting proteases have used free energy profiles to understand why one reactive group leads to more efficient inhibition than another, even with a higher initial reaction barrier. chemrxiv.org While specific mechanistic studies for this compound are not prominent, this computational approach is the standard for investigating its reactivity, such as in photoreduction or nucleophilic aromatic substitution reactions, providing critical insights into the kinetics and preferred reaction pathways. acs.org

Photochemistry and Photophysical Properties of 2 Fluorobenzophenone

Role of 2-Fluorobenzophenone as a Photoinitiator in Polymer Chemistry

This compound serves as an effective photoinitiator, a compound that, upon absorption of light, generates reactive species to initiate a polymerization reaction. It is classified as a Type II photoinitiator, which functions through a bimolecular process. polymerinnovationblog.comlencolo37.com Unlike Type I initiators that cleave unimolecularly, Type II initiators like benzophenone (B1666685) and its derivatives require a co-initiator, typically a hydrogen donor such as an amine or an alcohol, to produce the necessary free radicals. polymerinnovationblog.compcimag.com Its utility is especially prominent in the formulation of UV-curable coatings and inks. qinmuchem.commassivechem.com

UV-curable systems are formulations that transform from a liquid to a solid state through a rapid, light-induced polymerization process known as curing. pcimag.commassivechem.com This technology is valued for its speed, energy efficiency, and environmentally friendly nature due to the use of solvent-free formulations. pcimag.commassivechem.com

The fundamental mechanism involves several key steps:

Photoinitiation : The process begins when the photoinitiator, such as this compound, absorbs photons from a UV light source. qinmuchem.comprostech.vn This absorption elevates the photoinitiator to an excited electronic state. polymerinnovationblog.comprostech.vn

Generation of Reactive Species : In its excited state, the Type II photoinitiator abstracts a hydrogen atom from a co-initiator molecule. polymerinnovationblog.com This interaction generates two types of radicals: a ketyl radical from the benzophenone and a reactive radical from the co-initiator (e.g., an amino-alkyl radical). pcimag.com The radical derived from the co-initiator is primarily responsible for initiating the polymerization. pcimag.com

Polymerization : The generated free radicals attack the double bonds of monomers and oligomers (short polymer chains) in the formulation, such as acrylates or methacrylates. polymerinnovationblog.comdymax.com This initiates a chain reaction, propagating the polymerization and forming a highly cross-linked, durable polymer network. qinmuchem.comdymax.com

Termination : The reaction concludes when free radicals are exhausted, resulting in a fully cured, solid material. dymax.com

The composition of these UV-curable materials is typically a blend of the following components.

| Component | Function | Examples |

| Oligomers | Provide the basic mechanical properties of the cured material, such as hardness and flexibility. | Acrylated Epoxies, Urethanes, Polyesters |

| Monomers | Act as diluents to control viscosity and influence final properties. | Acrylates, Methacrylates |

| Photoinitiators | Absorb UV light to start the curing reaction. | This compound, Benzophenone |

| Additives | Fine-tune specific features like color, adhesion, or fluorescing properties. | Pigments, Stabilizers, Wetting Agents |

This table summarizes the core components of a typical UV-curable formulation and their respective roles. dymax.com

The use of photoinitiators like this compound significantly enhances the efficiency of the curing process in several ways. The primary advantage is the rapid curing speed, with liquid coatings transforming into solid films within seconds to minutes of UV exposure. pcimag.com This allows for high production rates, a key factor in industrial applications. pcimag.com

Furthermore, UV curing is a low-temperature process, making it suitable for heat-sensitive substrates. massivechem.com It is also highly energy-efficient compared to traditional thermal drying methods. pcimag.commassivechem.com Formulations are often 100% solids, meaning they contain no volatile organic compounds (VOCs) that would evaporate during the process, positioning UV curing as an environmentally responsible technology. massivechem.com The efficiency of the initiation process is critical and depends on the photoinitiator's ability to absorb the specific wavelength of the UV light source and effectively generate radicals. lencolo37.comprostech.vn The control over the generation of free radicals is a distinct advantage, as they are only formed upon exposure to UV radiation. polymerinnovationblog.com

Mechanism of UV-Curable Coatings and Inks

Photochemical Reactions of this compound Derivatives

Beyond its role as a standard photoinitiator, the benzophenone framework, when substituted, can undergo unique and complex photochemical reactions. The presence and position of substituents like fluorine atoms can dramatically alter the reaction pathways, leading to novel chemical transformations.

Research has uncovered a phenomenon known as the "meta effect" in the photochemistry of substituted benzophenones in acidic aqueous solutions. nih.govacs.org This effect describes unprecedented photochemical reactions that rely on electronic communication between substituents at the 1,3-positions (meta-positions) of a benzene (B151609) ring. acs.org

Studies on benzophenone derivatives with two different substituents at each meta position, such as 3-hydroxymethyl-3′-fluorobenzophenone, have revealed competition between different types of "meta-effect" photochemistry. nih.govacs.org The introduction of electron-donating groups (like a hydroxyl group) and electron-withdrawing groups (like fluorine) on the meta positions can influence these photochemical pathways. nih.govacs.org It has been found that the presence of an electron-donating group can facilitate these reactions by stabilizing a critical biradical intermediate. nih.govacs.org

A notable "meta-effect" reaction is an unusual intramolecular photoredox process. acs.orgcdnsciencepub.com For instance, photolysis of 3-(hydroxymethyl)benzophenone in an acidic aqueous solution (pH < 3) results in a clean and highly efficient intramolecular redox reaction. acs.org In this process, the benzophenone's ketone group is reduced to a secondary alcohol, while the hydroxymethyl group is oxidized to an aldehyde. acs.orgcdnsciencepub.com

Similarly, 3-hydroxymethyl-3′-fluorobenzophenone has been observed to undergo a photoredox reaction in acidic water-containing solutions. nih.gov This type of reaction is distinct from the typical photoreduction that aromatic ketones undergo in organic solvents. acs.org The process is often initiated by the protonation of the ketone's carbonyl group in the excited triplet state. acs.orgcdnsciencepub.com

Another significant photochemical pathway for fluorinated benzophenones is photosubstitution. Systematic investigations of meta-fluorobenzophenone in acidic aqueous solutions have shown an efficient photosubstitution reaction that produces the corresponding phenol. acs.orgresearchgate.net

This reaction proceeds through a two-step mechanism involving a meta-hydration intermediate. acs.org The crucial first step is the protonation of the ketone, which leads to further photochemical reactions. acs.orgacs.org The efficiency of this photosubstitution is highly dependent on specific conditions, including the acidity of the solution and the position of the halogen substituent. acs.org This novel aromatic photosubstitution is particularly effective for meta-fluorinated derivatives, indicating that hydration of the protonated triplet state occurs predominantly at the meta position. researchgate.netacs.org

| Derivative | Reaction Condition | Observed Photochemical Reaction |

| 3-Hydroxymethyl-3′-fluorobenzophenone | Acidic aqueous solution | Photoredox Reaction |

| 3-Fluoro-3′-methylbenzophenone | Acidic aqueous solution | Meta-Methyl Deprotonation |

| meta-Fluorobenzophenone | Acidic aqueous solution | Photosubstitution (forming phenol) |

This table summarizes the distinct photochemical reactions observed for different meta-substituted benzophenone derivatives under specific conditions. nih.govacs.org

Photoredox Reactions

Investigations of Excited States and Intermediates

The photochemical reactions of this compound and related compounds proceed through various excited states and transient intermediates. Upon excitation, benzophenone derivatives typically form a biradicaloid triplet state which is a key intermediate in many of their photochemical reactions. acs.org

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy, have been instrumental in characterizing these transient species. acs.orgacs.org For instance, in the photoreaction of benzophenone with 2-propanol, the benzophenone triplet state (nπ*) is formed, which then abstracts a hydrogen atom to create a diphenylketyl radical. acs.org This is followed by the formation of a light-absorbing transient intermediate. acs.org

In the case of substituted benzophenones, the nature of the excited states and intermediates can be altered. For meta-methoxy-substituted 2-bromobenzophenones, the triplet lifetime and transient T-T absorption are influenced by partial intramolecular charge transfer. researchgate.net Density functional theory (DFT) calculations are often used in conjunction with experimental data to elucidate the structures and properties of these intermediates. acs.orgacs.org

Investigations into the photosubstitution reaction of m-fluorobenzophenone in acidic aqueous solutions have revealed a two-step process involving a meta-hydration intermediate. acs.org The protonation of the ketone group is a critical initial step, leading to the formation of an excited triplet protonated species. acs.org The study of transient species is crucial for understanding the reaction mechanisms of these photochemical transformations. researchgate.net

Table 2: Characterized Transient Species in Benzophenone Photochemistry

| Precursor | Reaction Condition | Transient Species | Characterization Method | Reference |

| Benzophenone | with 2-propanol | Benzophenone triplet state (nπ*), Diphenylketyl radical | Time-resolved resonance Raman (TR³) spectroscopy | acs.org |

| m-fluorobenzophenone | Acidic aqueous solution | meta-hydration intermediate, Excited triplet protonated species | Femtosecond transient absorption, Nanosecond time-resolved resonance Raman spectroscopy, DFT | acs.org |

| 3-hydroxymethyl-3′-fluorobenzophenone | Acidic water-containing solutions | Biradical intermediate | Time-resolved spectroscopy, DFT | acs.orgresearchgate.net |

This table provides a summary of the identified transient intermediates in the photochemistry of benzophenone and its derivatives under various conditions.

Photostability Enhancement through Fluorination

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a well-established strategy to enhance their photostability. researchgate.net This enhanced stability is often attributed to the strong electron-withdrawing properties of fluorine substituents. researchgate.net

Fluorination can significantly improve the spectroscopic properties of fluorophores and increase their resistance to photodegradation. researchgate.net For example, fluorination of the aromatic core of various chromophores has been shown to lead to enhanced photostability. researchgate.net This stabilizing effect is also observed in benzophenone derivatives. For instance, benzophenone-3 derivatives such as BP-3-phenylamine and BP-3-methoxyphenylamine exhibit much greater photostability compared to the parent compound. researchgate.net

The enhanced photostability of fluorinated compounds is a key advantage in various applications. For example, in materials science, the incorporation of fluorine-containing monomers can improve the thermal stability and water resistance of coatings. researchgate.net The mechanism behind this increased stability often involves the alteration of electronic properties, which can affect the lifetimes and reaction pathways of excited states. researchgate.net While the primary focus is often on the electron-withdrawing nature of fluorine, other factors may also contribute to the observed photostability. researchgate.net

Table 3: Comparison of Photostability in Benzophenone Derivatives

| Compound | Modification | Effect on Photostability | Reference |

| Benzophenone-3 | Phenylamine and methoxyphenylamine substitution | Greatly enhanced photostability | researchgate.net |

| Various chromophores | Core fluorination | Enhanced photostability | researchgate.net |

This table illustrates the impact of fluorination and other substitutions on the photostability of benzophenone-based compounds.

Applications of 2 Fluorobenzophenone in Advanced Materials Science and Polymer Chemistry

Development of Advanced Polymers

The incorporation of 2-fluorobenzophenone and its derivatives into polymer structures is a key strategy for creating advanced materials, most notably poly(aryl ether ketone)s (PAEKs). capes.gov.brgoogle.com These high-performance thermoplastics are sought after for their exceptional stability and mechanical strength at elevated temperatures. google.comwikipedia.org The fluorine atom in this compound plays a crucial role, as its inclusion in polymer chains can lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, while also improving solubility for processing. chemimpex.comcapes.gov.br

Fluorinated benzophenones are used as monomers or end-capping agents in polycondensation reactions. acs.orggoogle.com For instance, PAEKs can be synthesized through the aromatic nucleophilic substitution reaction of a dihalobenzophenone, such as 4,4'-difluorobenzophenone, with a bisphenol salt. wikipedia.orgislandsbusiness.com this compound can be used to control the molecular weight of the resulting polymer. google.com The reactivity of the carbon-fluorine bond facilitates these polymerization reactions, allowing for the creation of high-molecular-weight polymers. jlu.edu.cn

A primary advantage of integrating fluorine-containing monomers like this compound into polymers is the significant enhancement of their thermal stability. chemimpex.comcapes.gov.brcaming.com The resulting fluorinated polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for demanding, high-temperature applications in the aerospace, automotive, and electronics industries. wikipedia.orgnih.gov

The introduction of fluorine atoms increases the rotational energy barrier of the polymer backbone, leading to a more rigid and thermally stable structure. capes.gov.br Research into novel fluorinated poly(aryl ether ketone)s demonstrates this effect clearly. Polymers synthesized with fluorine-containing building blocks consistently show high thermal decomposition temperatures (Td5%), often exceeding 500°C. nih.gov

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Reference |

|---|---|---|---|

| PEK-InpOCF | >230°C | >520°C | nih.gov |

| 3F-PEEK-nK | 177°C (450 K) | Not Specified | jlu.edu.cn |

| 6F-PEEK-nK | 184°C (457 K) | Not Specified | jlu.edu.cn |

| Poly(4'-fluoro-2,5-benzophenone) | 167°C | Not Specified | researchgate.net |

| Poly(4'-piperidino-2,5-benzophenone) | 225°C | Not Specified | researchgate.net |

Data in this table is sourced from research on various fluorinated polymers, illustrating the high thermal stability achieved by incorporating fluorine-containing monomers.

The presence of fluorine in polymers also imparts exceptional chemical resistance. chemimpex.comwikipedia.orgcaming.com Fluoropolymers are known for their inertness to a wide range of aggressive chemicals, including acids, lubricants, and hot water. wikipedia.orgmdpi.com This property is attributed to the strength and stability of the carbon-fluorine bond.

Materials derived from or incorporating this compound benefit from this characteristic, making them valuable for applications where chemical exposure is a concern. chemimpex.comcaming.com For example, coatings and components made from these polymers can withstand harsh industrial environments. caming.com Polyetherketones, as a class, are noted for their high resistance to non-oxidizing acids, greases, and concentrated alkalis. wikipedia.org The fluorine and chlorine substituents in the related compound 2-amino-5-chloro-2′-fluorobenzophenone are specifically cited as contributing to its good chemical stability. caming.com

Contribution to Improved Thermal Stability

Application in Dyes and Coatings

This compound is a valuable compound in the formulation of specialized dyes and coatings. chemimpex.comontosight.ai Its photoreactive properties make it an effective photoinitiator for UV-curable coatings and inks. chemimpex.com In these applications, the benzophenone (B1666685) moiety absorbs UV light and initiates a polymerization reaction, or "curing," that rapidly transforms the liquid coating into a durable, solid film. This process is essential in printing, electronics, and protective finishing. chemimpex.comgoogle.com

Furthermore, this compound and its derivatives can serve as precursors in the synthesis of dyes and pigments. caming.comchemimpex.com The inclusion of fluorine in the dye structure can enhance properties such as light stability and chemical resistance, leading to more durable and long-lasting colors. caming.com The compound's structure can be modified to create fluorescent probes and sensors for analytical chemistry. chemimpex.com

| Application Area | Function of this compound | Resulting Benefit | Reference |

|---|---|---|---|

| UV-Curable Coatings and Inks | Photoinitiator | Enhances efficiency and speed of the curing process. | chemimpex.com |

| Dyes and Pigments | Synthetic Precursor | Improves light stability and chemical resistance of the final dye. | caming.com |

| Fluoropolymer Coatings | Monomer/Component | Imparts water and oil repellency, chemical stability. | mdpi.comgoogle.com |

Synthesis of Fluorinated Xanthones and Thioxanthones

This compound is an important starting material for the synthesis of complex heterocyclic compounds, specifically fluorinated xanthones and thioxanthones. researchgate.netku.edu These scaffolds are present in many biologically active molecules and are of significant interest in medicinal chemistry and materials science for their unique photophysical properties. researchgate.netku.eduresearchgate.net

A common synthetic route involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.netresearchgate.net In this process, a this compound derivative containing a nucleophilic group (such as a hydroxyl or thiol group) at the 2'-position of the second phenyl ring undergoes a ring-closing reaction. researchgate.net The fluorine atom, activated by the adjacent carbonyl group, is displaced by the internal nucleophile to form the tricyclic xanthone (B1684191) (with an oxygen bridge) or thioxanthone (with a sulfur bridge) core. researchgate.netnih.govnih.gov

This methodology allows for the creation of both symmetrical and asymmetrical fluorinated xanthones and thioxanthones, which can serve as precursors to advanced fluorescent dyes like fluorescein (B123965) and rhodamine analogues. researchgate.netku.edu

Medicinal Chemistry and Biological Activity of 2 Fluorobenzophenone Derivatives

2-Fluorobenzophenone as a Key Building Block in Pharmaceutical Development

This compound and its substituted analogues are fundamental scaffolds in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide array of pharmaceutical agents. wum.edu.plresearchgate.net The benzophenone (B1666685) core, consisting of two phenyl rings attached to a carbonyl group, provides a versatile platform for structural modifications. The introduction of a fluorine atom at the 2-position of one of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in drug discovery. researchgate.netresearchgate.net

These compounds are particularly important in the creation of complex heterocyclic molecules with specific biological activities. wum.edu.pl Their utility extends to the synthesis of drugs targeting various conditions, including neurological disorders, inflammation, and cancer. The reactivity of the this compound core allows for its incorporation into larger, more complex molecular architectures designed to interact with specific biological targets.

The structural framework of this compound is a cornerstone for synthesizing a variety of bioactive compounds. A primary application is in the production of 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. wum.edu.plwum.edu.pl Key intermediates, such as 2-amino-5-chloro-2'-fluorobenzophenone (B18288), are instrumental in building the benzodiazepine (B76468) skeleton. medchemexpress.com The synthesis often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or a related reagent to form the characteristic seven-membered diazepine (B8756704) ring. scielo.br

Beyond benzodiazepines, this compound derivatives are precursors to other classes of therapeutic agents. For instance, they have been used to develop multipotent agents for Alzheimer's disease by serving as a starting point for molecules that can inhibit both β-secretase (BACE-1) and acetylcholinesterase (AChE). researchgate.netnih.gov Additionally, the modification of the this compound scaffold has led to the development of compounds with potential anticancer and antimicrobial activities. researchgate.netontosight.ai The synthesis strategies often involve reactions like Friedel-Crafts acylation, nucleophilic substitution, and various coupling reactions to introduce different functional groups and build the final bioactive molecule. researchgate.net

| Precursor Compound | Therapeutic Target/Application | Reference |

| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzodiazepines (e.g., Midazolam) | medchemexpress.com |

| Fluorinated benzophenone derivatives | Alzheimer's Disease (AChE/BACE-1 inhibitors) | researchgate.netnih.gov |

| 2-Aminobenzophenone derivatives | Anticancer agents | researchgate.net |

| 2-Amino-5-bromo-4'-fluorobenzophenone | JNK Inhibitors | google.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies investigate how modifications to the chemical structure affect the compound's biological activity, helping to design more potent and selective drug candidates. For benzophenone derivatives, SAR studies have explored the impact of the fluorine atom's position, as well as the nature and placement of other substituents on the phenyl rings. nih.govmdpi.com

The incorporation of a fluorine atom into a drug candidate's structure is a common strategy in medicinal chemistry to enhance its pharmacological properties. researchgate.netresearchgate.net In this compound derivatives, the fluorine atom, owing to its high electronegativity and small size, can significantly improve metabolic stability. It often blocks sites of metabolism that would otherwise be susceptible to enzymatic degradation, thereby prolonging the drug's duration of action.

Furthermore, the fluorine atom can modulate the binding affinity of the molecule to its biological target. researchgate.net It can alter the electronic distribution within the molecule, influencing non-covalent interactions such as hydrogen bonds and dipole-dipole interactions with the target protein. This can lead to enhanced potency and selectivity. The presence of fluorine can also increase the lipophilicity of a compound, which may improve its ability to cross cellular membranes and reach its site of action. ontosight.ai

Key Impacts of Fluorine Substitution:

Enhanced Metabolic Stability: Blocks metabolic pathways, increasing the half-life of the drug.

Improved Target Binding: Modifies electronic properties, leading to stronger and more selective interactions with biological targets. researchgate.net

Increased Lipophilicity: Can improve membrane permeability and bioavailability. ontosight.ai

Besides the fluorine atom, other substituents on the benzophenone scaffold play a critical role in determining biological activity. rsc.org SAR studies have shown that the type, position, and electronic nature of these groups can dramatically alter a compound's efficacy and selectivity.

For example, in a series of benzophenone derivatives designed as histamine (B1213489) H3 receptor antagonists for potential Alzheimer's therapy, a fluorine atom at the para-position of one phenyl ring was found to be preferable for potency. mdpi.com The presence of an amino group is often crucial, as it can form key hydrogen bonds with the biological target. Other halogen atoms, like chlorine and bromine, also influence the molecule's properties; bromine, for instance, can act as a leaving group in certain synthetic reactions and its electron-withdrawing nature can stabilize transition states. Electron-withdrawing groups, in general, have been shown to enhance the photosensitizing capabilities in some platinum-based complexes derived from these scaffolds. rsc.org The interplay between these various substituents allows medicinal chemists to fine-tune the pharmacological profile of this compound derivatives. mdpi.comrsc.org

Impact of Fluorine Atom on Metabolic Stability and Target Binding

Therapeutic Applications of Derivatives

Derivatives synthesized from this compound have found applications in various therapeutic areas, most notably in the treatment of central nervous system disorders. The versatility of the this compound scaffold allows for its elaboration into complex structures that can interact with a range of biological targets.